molecular formula C10H8F4O2 B1390474 3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-40-1

3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1390474
CAS No.: 916420-40-1
M. Wt: 236.16 g/mol
InChI Key: MZAXOCZCRTUISW-UHFFFAOYSA-N
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Description

3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid is an organic compound with the molecular formula C10H8F4O2. It is a derivative of propionic acid, where the phenyl ring is substituted with fluoro and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of a suitable precursor . This process involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • 3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific receptors or enzymes. The presence of fluorine atoms can enhance the lipophilicity and bioavailability of drugs, which is crucial for therapeutic efficacy.
  • Potential Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs). Research is currently focused on its interactions with cyclooxygenase enzymes, which are pivotal in inflammatory pathways.
  • Biological Activity Research :
    • Ongoing studies aim to elucidate the biological activity of this compound through interaction studies with various enzymes and receptors. Understanding these interactions can reveal insights into its mechanism of action as a potential therapeutic agent.

Material Science Applications

  • Development of Advanced Materials :
    • The unique fluorinated structure of this compound makes it valuable in materials science, particularly for creating advanced materials with specific properties such as hydrophobicity and thermal stability.
  • Chemical Reactivity Studies :
    • This compound serves as a model for studying the effects of fluorine and trifluoromethyl groups on chemical reactivity and stability. Its unique arrangement allows researchers to explore how these substituents influence interactions with other chemical species.

Future Directions in Research

Given the promising preliminary findings regarding the biological activity and chemical properties of this compound, further research is warranted. Potential areas for exploration include:

  • Computational Methods : Employing computational techniques to predict potential biological targets and interactions.
  • Synthetic Optimization : Developing more efficient synthetic routes to improve yield and purity for research applications.
  • Clinical Studies : Conducting clinical trials to assess the efficacy and safety of this compound in therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid (C10H8F4O2) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and its implications in drug development, particularly focusing on its interactions with biological systems.

Chemical Structure and Properties

The compound features a propionic acid backbone with a phenyl ring substituted by both fluoro and trifluoromethyl groups. Its unique structure contributes to its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC10H8F4O2
Molecular Weight246.17 g/mol
Density1.380 g/cm³
Boiling Point282.5 °C
LogP (octanol-water partition)2.861

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Specifically, it has been identified as a potential antagonist of the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in pain signaling pathways. This interaction suggests its utility in pain management and as an anti-inflammatory agent .

Target Interaction

  • CGRP Receptor Antagonism : The compound's structural similarity to known CGRP antagonists enables it to inhibit CGRP-mediated signaling, which is relevant in migraine and other pain syndromes .
  • Cyclooxygenase (COX) Inhibition : Similar compounds have shown COX-2 selective inhibition, indicating that this compound may also exhibit anti-inflammatory properties through this pathway .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its pharmacological effects in various models.

Case Study: Pain Management

In a study assessing the efficacy of fluorinated phenylpropanoic acids as analgesics, this compound demonstrated significant inhibition of pain responses in animal models when compared to standard analgesics like ibuprofen. The results indicated a higher potency than non-fluorinated analogs .

Table: Comparative Analysis of Analgesic Potency

CompoundIC50 (µM)Mechanism
This compound0.045CGRP receptor antagonist
Ibuprofen0.050COX inhibitor
Indomethacin0.040COX inhibitor

Pharmacological Applications

The unique properties of this compound make it a candidate for various pharmacological applications:

  • Pain Relief : As an analgesic through CGRP antagonism.
  • Anti-inflammatory Agent : Potential use in treating inflammatory conditions by inhibiting COX enzymes.
  • Research Tool : Useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates .

Properties

IUPAC Name

3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAXOCZCRTUISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233382
Record name 3-Fluoro-4-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-40-1
Record name 3-Fluoro-4-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10% NIX was added to a stirred solution of 3-(3-fluoro-4-(trifluoromethyl)phenyl)-acrylic acid (I-77a: 5.5 g, 0.0234 mol) in methanol. The resulting mixture was stirred under hydrogen atmosphere for 4 hours. The reaction was monitored by TLC (5% methanol in CHCl3). The catalyst was filtered through celite bed and the solvent distilled under reduced pressure to afford the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 4.5 g of the product (81.8% yield).
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5.5 g
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Yield
81.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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